Prasugrel
Prasugrel
Prasugrel is an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of prasugrel targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.
Prasugrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Prasugrel has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury.
Prasugrel, also known as 747, CS or HCL, prasugrel, belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. Prasugrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Prasugrel has been detected in multiple biofluids, such as urine and blood. Within the cell, prasugrel is primarily located in the cytoplasm and membrane (predicted from logP).
Prasugrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Prasugrel has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury.
Prasugrel, also known as 747, CS or HCL, prasugrel, belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. Prasugrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Prasugrel has been detected in multiple biofluids, such as urine and blood. Within the cell, prasugrel is primarily located in the cytoplasm and membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
150322-43-3
VCID:
VC0540126
InChI:
InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3
SMILES:
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4
Molecular Formula:
C20H20FNO3S
Molecular Weight:
373.4 g/mol
Prasugrel
CAS No.: 150322-43-3
Inhibitors
VCID: VC0540126
Molecular Formula: C20H20FNO3S
Molecular Weight: 373.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 150322-43-3 |
---|---|
Product Name | Prasugrel |
Molecular Formula | C20H20FNO3S |
Molecular Weight | 373.4 g/mol |
IUPAC Name | [5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate |
Standard InChI | InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 |
Standard InChIKey | DTGLZDAWLRGWQN-UHFFFAOYSA-N |
SMILES | CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Canonical SMILES | CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 |
Appearance | White solid powder |
Physical Description | Solid |
Description | Prasugrel is an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of prasugrel targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time. Prasugrel is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. Prasugrel has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury. Prasugrel, also known as 747, CS or HCL, prasugrel, belongs to the class of organic compounds known as thienopyridines. These are heterocyclic compounds containing a thiophene ring fused to a pyridine ring. Thiophene is 5-membered ring consisting of four carbon atoms and one sulfur atom. Pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center. Prasugrel is considered to be a practically insoluble (in water) and relatively neutral molecule. Prasugrel has been detected in multiple biofluids, such as urine and blood. Within the cell, prasugrel is primarily located in the cytoplasm and membrane (predicted from logP). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | In water, 20.28 mg/L at 25 °C (est) 2.37e-03 g/L |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 640315, LY 747, CS CS 747 CS-747 CS747 Effient efient HCl, Prasugrel Hydrochloride, Prasugrel LY 640315 LY-640315 LY640315 prasugrel Prasugrel HCl Prasugrel Hydrochloride |
Vapor Pressure | 7.33X10-9 mm Hg at 25 °C (est) |
PubChem Compound | 6918456 |
Last Modified | Nov 11 2021 |
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